![molecular formula C3H4ClF3O B1584023 2-Chloro-1,1,2-trifluoroethyl methyl ether CAS No. 425-87-6](/img/structure/B1584023.png)
2-Chloro-1,1,2-trifluoroethyl methyl ether
Overview
Description
2-Chloro-1,1,2-trifluoroethyl methyl ether, also known as 2-chloro-1,1,2-trifluoro-1-methoxyethane, is a compound with the CAS Number: 425-87-6 . It has a molecular weight of 148.51 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-1,1,2-trifluoro-1-methoxyethane . The InChI code for this compound is 1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of -92°C and a melting point of 66°C . It has a density of 1.36 . The flash point is between 69-71.5°C .Scientific Research Applications
Atmospheric and Environmental Impacts
2-Chloro-1,1,2-trifluoroethyl methyl ether (CH3OCF2CHFCl) has been studied for its atmospheric implications, particularly in relation to its reaction with Cl atoms, atmospheric lifetimes, ozone depletion potential (ODP), and global warming potential (GWP). The research indicates that the atmospheric loss of this compound is primarily determined by OH-initiated oxidation, highlighting its environmental impact (Dalmasso et al., 2006).
Chemical Synthesis and Conversion
The compound has been utilized in chemical synthesis processes. For example, its conversion to methyl chlorofluoroacetate has been achieved through defluorination reactions, showcasing its role in the synthesis of more complex chemical compounds (Yang et al., 2004). Additionally, it has been used in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, demonstrating its utility in the production of specialized organic compounds (Wen Zi-qiang, 2007).
Photoreactivity and Environmental Degradation
Another study on the chlorination atom-initiated photooxidations of homologous methyl perfluoroalkyl ethers, including CH3OCF2CHFCl, provides insights into the environmental removal processes and degradation mechanisms of these compounds in the troposphere. This research is crucial for understanding the environmental fate of such chemicals (Nohara et al., 2001).
Safety and Hazards
properties
IUPAC Name |
2-chloro-1,1,2-trifluoro-1-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBMWAROXAWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962534 | |
Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
425-87-6 | |
Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,1,2-trifluoroethyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1,1,2-trifluoro-1-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,1,2-trifluoro-1-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26DEB00BBW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Chloro-1,1,2-trifluoroethyl methyl ether in silica nanowire fabrication?
A1: this compound serves as a precursor for silica deposition in the fabrication of silica nanowires within narrow-bore fused silica tubing [, ]. The compound decomposes at elevated temperatures and pressures, contributing to a silica-hydrogen fluoride chemical process that rearranges the silica material, ultimately forming the nanowires on the tubing's inner surface [].
Q2: What are the potential advantages of using this compound for this application compared to other methods?
A2: While the abstracts don't directly compare this compound to other methods, they highlight its ability to create nanowires with specific dimensions (d = 10–100 nm, l = 5–500 nm) directly on the inner surface of the tubing []. This in-situ fabrication method, if more efficient or cost-effective than alternatives, could be advantageous. Further research is needed to compare this method to other nanowire fabrication techniques and assess aspects like cost-effectiveness, scalability, and the ability to fine-tune nanowire properties.
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